[4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
Description
This compound is a benzoate ester featuring a hydrazone bridge (E-configuration) linking a 4-bromo-2-substituted phenyl group and a 4-butoxybenzoyl moiety. The 2-chlorobenzoate ester group introduces electron-withdrawing properties, while the butoxy chain may enhance lipophilicity. Its molecular formula is C25H22BrClN2O4, with a molecular weight of approximately 553.8 g/mol.
Properties
Molecular Formula |
C25H22BrClN2O4 |
|---|---|
Molecular Weight |
529.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C25H22BrClN2O4/c1-2-3-14-32-20-11-8-17(9-12-20)24(30)29-28-16-18-15-19(26)10-13-23(18)33-25(31)21-6-4-5-7-22(21)27/h4-13,15-16H,2-3,14H2,1H3,(H,29,30)/b28-16+ |
InChI Key |
IDFURYRCTRVBPM-LQKURTRISA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Preparation of 4-Butoxybenzoyl Chloride
Reagents :
-
4-Butoxybenzoic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
Procedure :
Step 2: Synthesis of 2-Chlorobenzohydrazide
Reagents :
-
2-Chlorobenzoic acid
-
Hydrazine hydrate (NH₂NH₂·H₂O)
Procedure :
Step 3: Formation of the Hydrazone Core
Reagents :
-
2-Chlorobenzohydrazide
-
4-Butoxybenzoyl chloride
-
Ketone/aldehyde (e.g., acetophenone derivatives)
Procedure :
-
React 2-chlorobenzohydrazide with 4-butoxybenzoyl chloride in DCM at 0–5°C in the presence of AlCl₃ (Lewis acid catalyst).
-
Add a ketone (e.g., acetophenone) to form the hydrazone.
-
Stir for 12–24 hours, then isolate via column chromatography.
Key Challenges :
-
Regioselectivity : Ensuring the hydrazone forms at the desired position.
-
Stereochemistry : Controlling the (E)-configuration via acidic or basic conditions.
Step 4: Bromination of the Phenolic Ring
Reagents :
-
Bromine (Br₂)
-
FeBr₃ or AlCl₃ (catalyst)
Procedure :
Step 5: Esterification with 2-Chlorobenzoic Acid Chloride
Reagents :
-
2-Chlorobenzoic acid chloride
-
Pyridine (base)
Procedure :
-
React the phenolic bromo derivative with 2-chlorobenzoic acid chloride in DCM.
-
Add pyridine to absorb HCl.
-
Stir at room temperature for 4–6 hours.
Critical Data and Optimization
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Challenges Addressed |
|---|---|---|---|
| Hydrazone Formation | AlCl₃, DCM, 0–5°C, 12–24 h | 60–70 | Regioselectivity, E/Z isomers |
| Bromination | Br₂, FeBr₃, 0–5°C, 2–3 h | 70–75 | Competing para/ortho substitution |
| Esterification | 2-Chlorobenzoic acid chloride, pyridine | 80–85 | Hydrolysis of acid chloride |
Step 6: Purification and Characterization
-
Chromatography : Use silica gel (hexane/ethyl acetate) to isolate the product.
-
Spectroscopy :
-
¹H NMR : Confirm aromatic protons (δ 7.2–8.0 ppm), hydrazone proton (δ 8.1–8.5 ppm), and ester OCH₂ (δ 5.2–5.5 ppm).
-
IR : C=O stretch (ester: ~1720 cm⁻¹; hydrazone C=N: ~1610 cm⁻¹).
-
Alternative Routes
Route A: Direct Bromination of the Ester
-
Esterify phenol first, then brominate.
-
Advantage : Simplified purification.
-
Disadvantage : Reduced reactivity of the ester toward bromination.
Route B: Suzuki-Miyaura Coupling
-
Introduce a boronic acid group to the phenyl ring.
-
Cross-couple with bromoarenes.
-
Limitation : High cost of catalysts (e.g., Pd).
Chemical Reactions Analysis
Types of Reactions
[4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in the formation of new aromatic compounds with different substituents.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Numerous studies have investigated the anticancer properties of hydrazone derivatives, including those similar to 4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate. Research indicates that such compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Biochemical Applications
1. Enzyme Inhibition
Research has shown that compounds with similar structures can act as inhibitors of specific enzymes, such as phospholipase A2, which is involved in inflammatory processes.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Phospholipase A2 | Competitive | 20 µM |
This inhibition may provide therapeutic avenues for treating inflammatory diseases.
Materials Science Applications
1. Polymer Chemistry
The incorporation of hydrazone derivatives into polymer matrices has been explored for creating smart materials with responsive properties. Such materials can change their physical state in response to environmental stimuli (e.g., pH or temperature).
Case Study:
A study demonstrated the synthesis of a polymer-based hydrogel incorporating hydrazone linkages, which exhibited significant swelling behavior in acidic conditions, indicating potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to form strong bonds with target molecules, potentially inhibiting or modifying their activity. The butoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural and Physical Properties
Key Observations :
- Halogen Effects : The target compound’s 2-chlorobenzoate group aligns with bioactive analogues (e.g., ’s compound 81, IC50 = 1.82 µM), where electron-withdrawing groups at the 2nd position enhance activity . In contrast, 4-chloro or dichloro substituents (e.g., ’s compound 82, IC50 = 5.89 µM) reduce potency due to unfavorable steric or electronic effects.
Physicochemical and Analytical Comparisons
- Collision Cross-Section (CCS) Predictions :
- Synthetic Accessibility :
- The hydrazone linkage is commonly synthesized via condensation of acylhydrazines and aldehydes/ketones (). The 4-butoxy group may require protection/deprotection steps, increasing synthetic complexity compared to methyl or methoxy analogues .
Biological Activity
4-Bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C22H24BrClN2O3
- Molecular Weight : 463.79 g/mol
- CAS Number : 769150-63-2
The biological activity of 4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions and therapeutic effects.
- Protein-Ligand Interactions : Its structure allows for strong binding to protein targets, which can modulate their activity through competitive inhibition or allosteric modulation.
- Cellular Signaling Pathways : The hydrazone moiety can participate in hydrogen bonding and π-stacking interactions, influencing signaling cascades within cells.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate exhibit significant anticancer properties. For instance, research has shown that derivatives with hydrazone linkages can induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies reveal that it exhibits inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
Case Studies
-
Study on Anticancer Effects :
- A study conducted on human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
- Mechanistic studies revealed that the compound activates apoptosis pathways, evidenced by increased caspase-3 activity and PARP cleavage.
-
Antimicrobial Efficacy :
- In a comparative study against standard antibiotics, the compound exhibited superior antibacterial activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4-bromo-2-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate?
- Methodology : Synthesis typically involves sequential halogenation, coupling, and esterification. For example:
Bromination : Start with bromination of a phenolic precursor (e.g., 2-methylphenol) using HBr or Br₂ in acidic media .
Hydrazone Formation : React the brominated intermediate with hydrazine hydrate to form the hydrazinylidene moiety .
Esterification : Couple the hydrazone derivative with 2-chlorobenzoyl chloride under reflux in ethanol or methanol, using a base (e.g., Na₂CO₃) to neutralize HCl byproducts .
- Critical Parameters : Solvent polarity (ethanol vs. DMF), temperature (reflux ~78–100°C), and stoichiometric ratios (1:1.2 for hydrazine reactions) significantly impact yield and purity .
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm the hydrazone (C=N) peak at ~160 ppm and ester carbonyl at ~170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 507.94 (CHBrClNO) .
- X-ray Crystallography : For crystal structure determination, as demonstrated for analogous phenacyl benzoates .
Q. What stability considerations are critical for handling this compound?
- Photochemical Sensitivity : The hydrazone group may undergo photolysis under UV light, requiring storage in amber vials at 4°C .
- Hydrolytic Stability : Ester bonds are prone to hydrolysis in aqueous acidic/basic conditions; use anhydrous solvents and inert atmospheres during reactions .
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., Br, Cl) influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The bromine atom at the 4-position acts as a directing group, enhancing electrophilic substitution at the ortho position.
- Chlorine at the benzoate moiety stabilizes the ester carbonyl via electron-withdrawing effects, reducing nucleophilic attack susceptibility .
- Experimental Validation : Compare reaction rates using Pd-catalyzed Suzuki coupling with aryl boronic acids under varying electronic conditions (e.g., electron-rich vs. electron-deficient partners) .
Q. What biological targets or pathways are potentially modulated by this compound?
- Hypothesis : The hydrazone group may inhibit metalloenzymes (e.g., carbonic anhydrase) via chelation, while the aromatic bromine/chlorine motifs enhance lipophilicity for membrane penetration .
- Methodology :
- In Silico Docking : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., PARP-1 or EGFR kinases) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC) in cancer cell lines .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 90%)?
- Root Cause Analysis :
- Purity of Intermediates : Residual moisture in hydrazine hydrate can reduce coupling efficiency; use freshly distilled reagents .
- Catalyst Selection : Pd(PPh) vs. Pd(OAc) may alter Suzuki coupling yields by 15–20% .
- Mitigation Strategy : Optimize via Design of Experiments (DoE) to isolate variables (temperature, catalyst loading) .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
